Phenylethyl acetoacetate
CAS No.:
Cat. No.: VC13705688
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O3 |
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Molecular Weight | 206.24 g/mol |
IUPAC Name | 2-phenylethyl 3-oxobutanoate |
Standard InChI | InChI=1S/C12H14O3/c1-10(13)9-12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Standard InChI Key | QOMFXOOKFCCSND-UHFFFAOYSA-N |
SMILES | CC(=O)CC(=O)OCCC1=CC=CC=C1 |
Canonical SMILES | CC(=O)CC(=O)OCCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Phenylethyl acetoacetate (systematic name: 2-phenylethyl acetoacetate) is hypothesized to adopt the molecular formula C₁₂H₁₄O₃, derived from the esterification of phenethyl alcohol (C₈H₁₀O) and acetoacetic acid (C₄H₆O₃). Its structure comprises a phenyl group attached to an ethyl chain, terminated by an acetoacetate moiety. Key physicochemical properties inferred from analogous esters include:
The ester’s potential stereochemistry and reactivity align with trends observed in phenyl-containing esters, where electron-rich aromatic rings influence stability and reaction pathways .
Synthesis Methodologies
Conventional Esterification Routes
Traditional synthesis routes for phenyl esters involve acid-catalyzed reactions between alcohols and carboxylic acids. For phenylethyl acetoacetate, a plausible pathway is the condensation of phenethyl alcohol with acetoacetic acid under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid):
Enzymatic Catalysis
Recent advances in biocatalysis suggest that lipases (e.g., Novozym 435) could enable greener synthesis. A study on 1-phenylethyl acetate production demonstrated 61.49% yield using Novozym 435 in n-hexane at 60°C, with Michaelis-Menten kinetics modeling . Adapting this protocol for acetoacetate esters may require optimizing acyl donors (e.g., ethyl acetoacetate) and solvent systems.
Industrial-Scale Considerations
Large-scale production faces hurdles in cost and waste management. The use of benzyl chloride and ethyl acetoacetate as precursors, as seen in phenylethyl acetate synthesis , could be modified for acetoacetate derivatives. Key parameters include:
Physicochemical and Olfactory Properties
While direct data on phenylethyl acetoacetate are scarce, its sensory profile can be extrapolated from structurally related compounds:
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Phenylethyl acetate: Sweet, rosy-fruity notes with honey nuances .
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Phenethyl phenylacetate: Heavy, balsamic odor with hyacinth and cocoa undertones .
The acetoacetate group likely introduces green, slightly tart facets, moderating the sweetness observed in acetate analogs. Gas chromatography-mass spectrometry (GC-MS) would be essential for precise odorant characterization.
Applications in Industry
Perfumery and Fragrance
Phenyl esters are staples in floral and fruity accords. Phenylethyl acetoacetate’s hypothetical odor profile positions it as a modifier in:
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Floral compositions: Enhances depth in rose, jasmine, and peony bases .
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Gourmand fragrances: Adds complexity to vanilla, honey, and tropical blends .
Flavoring Agents
As a FEMA-approved substance (if compliant), it could impart sweet, nectar-like notes to:
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Confectionery: Caramel, berry, and stone fruit flavors.
Pharmaceutical Intermediates
The acetoacetate moiety is a precursor in ketone body metabolism, suggesting potential use in drug synthesis (e.g., antidiabetic agents). Enzymatic routes offer high enantioselectivity for chiral intermediates .
Future Research Directions
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Synthetic Optimization: Screen ionic liquids or deep eutectic solvents for higher yields.
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Odor Threshold Studies: Quantify detection limits via olfactometry.
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Biological Activity: Investigate antimicrobial or anti-inflammatory properties.
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Industrial Pilot Trials: Scale enzymatic processes using immobilized lipases .
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